molecular formula C7H5F3N2O2 B11765990 Methyl 5-(trifluoromethyl)pyridazine-4-carboxylate

Methyl 5-(trifluoromethyl)pyridazine-4-carboxylate

Cat. No.: B11765990
M. Wt: 206.12 g/mol
InChI Key: JWWODYRITNUBHP-UHFFFAOYSA-N
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Description

Methyl 5-(trifluoromethyl)pyridazine-4-carboxylate is a heterocyclic compound featuring a pyridazine core—a six-membered aromatic ring with two adjacent nitrogen atoms. The molecule is substituted with a trifluoromethyl (-CF₃) group at position 5 and a methyl ester (-COOCH₃) at position 4. These substituents impart distinct electronic and steric properties:

  • Trifluoromethyl group: A strong electron-withdrawing group that enhances the electrophilicity of the pyridazine ring, influencing reactivity in substitution reactions and interactions with biological targets.
  • Methyl ester: A versatile functional group that can undergo hydrolysis to a carboxylic acid, enabling further derivatization.

This compound is primarily utilized in medicinal and agrochemical research as a synthetic intermediate or bioactive scaffold. Its structural features make it valuable for studying structure-activity relationships (SAR) in drug discovery .

Properties

IUPAC Name

methyl 5-(trifluoromethyl)pyridazine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O2/c1-14-6(13)4-2-11-12-3-5(4)7(8,9)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWWODYRITNUBHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=NC=C1C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(trifluoromethyl)pyridazine-4-carboxylate typically involves the reaction of pyridazine derivatives with trifluoromethylating agents. One common method includes the use of trifluoromethyl iodide in the presence of a base, followed by esterification with methanol. The reaction conditions often require a controlled temperature and the presence of a catalyst to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated systems and high-throughput screening can optimize reaction conditions and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(trifluoromethyl)pyridazine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include trifluoromethyl-substituted pyridazines with various functional groups, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Biological Activities

Research indicates that methyl 5-(trifluoromethyl)pyridazine-4-carboxylate exhibits significant biological activity, particularly as an anticancer agent.

Case Studies

  • Anticancer Activity : A study evaluated various pyridazine derivatives, including this compound, for their ability to induce apoptosis in breast cancer cell lines such as T-47D and MDA-MB-231. The compound demonstrated a significant increase in apoptotic cells compared to untreated controls .
  • Kinase Inhibition : In another investigation focusing on human kinases, this compound analogs were screened for their inhibitory effects. Several derivatives showed selective inhibition against specific kinases involved in cancer progression .

Applications in Medicinal Chemistry

This compound has potential applications in drug development:

  • Pharmaceutical Development : Its unique structure makes it suitable for developing new therapeutic agents targeting various diseases, including cancer and infectious diseases.
  • Agrochemicals : Derivatives of trifluoromethylpyridazines have been utilized in developing crop protection products due to their efficacy against pests .

Comparative Analysis with Related Compounds

The following table summarizes the structural similarities and unique features of this compound compared to related compounds:

Compound NameChemical FormulaUnique Features
Methyl 4-amino-5-(trifluoromethyl)pyridine-2-carboxylateC9H8F3N2O2C_9H_8F_3N_2O_2Contains an amino group, enhancing solubility
Methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylateC10H8F3N3O2C_{10}H_8F_3N_3O_2Features a pyrrolo structure with distinct pharmacological properties
Methyl 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylateC8H6ClF3N2O2C_8H_6ClF_3N_2O_2Contains a chlorine atom affecting reactivity

The unique trifluoromethyl substitution on the pyridazine ring differentiates this compound from these compounds, influencing its solubility, stability, and interaction with biological targets .

Mechanism of Action

The mechanism of action of Methyl 5-(trifluoromethyl)pyridazine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity as an enzyme inhibitor or receptor modulator. The compound can interfere with metabolic pathways by binding to active sites or allosteric sites of target proteins, thereby modulating their activity .

Comparison with Similar Compounds

Ethyl 3-Chloro-5-(Trifluoromethyl)pyridazine-4-Carboxylate

Structural Differences :

  • Substituents : Ethyl ester (-COOCH₂CH₃) at position 4 and a chlorine atom at position 3.
  • Impact on Properties: Lipophilicity: The ethyl ester increases logP compared to the methyl ester, enhancing membrane permeability but reducing aqueous solubility. Molecular Weight: Higher molecular weight (estimated 278.58 g/mol) compared to the target compound (236.15 g/mol) due to the ethyl and chlorine groups.

Applications : The chlorine substituent may improve binding affinity in halogen-bonding interactions with biological targets, making this derivative useful in kinase inhibitor design .

Methyl 5-(Trifluoromethyl)pyridazine-3-Carboxylate

Structural Differences :

  • Ester Position : The methyl ester is at position 3 instead of 4.
  • Impact on Properties :
    • Dipole Moment : Altered dipole due to the asymmetric placement of substituents, affecting solubility and crystal packing.
    • Reactivity : The ester group at position 3 may sterically hinder reactions at adjacent positions, unlike the target compound’s unhindered position 3.

Applications : Positional isomerism can lead to divergent biological activity; this derivative may exhibit unique selectivity in enzyme inhibition studies.

Methyl 5-Hexyl-1-[4-Phenyl-6-(Trifluoromethyl)-2-Pyrimidinyl]-1H-1,2,3-Triazole-4-Carboxylate

Structural Differences :

  • Core Heterocycles : Combines a triazole and pyrimidine ring instead of pyridazine.
  • Substituents : Includes a hexyl chain and phenyl group, enhancing hydrophobicity.

Impact on Properties :

  • LogP : Significantly higher (estimated ~4.5) due to the hexyl and phenyl groups, favoring lipid bilayer penetration.
  • Bioactivity : The triazole-pyrimidine scaffold may engage in π-π stacking or hydrogen bonding distinct from pyridazine-based compounds.

Applications : Such hybrids are explored in anticancer and antimicrobial agent development due to dual heterocyclic pharmacophores .

Pyridazine Derivatives Without Trifluoromethyl Groups

Example : Methyl 5-Methylpyridazine-4-carboxylate.

  • Structural Differences : Replaces -CF₃ with -CH₃.
  • Impact on Properties :
    • Electron Density : Reduced electron withdrawal increases the pyridazine ring’s basicity and susceptibility to electrophilic attack.
    • Metabolic Stability : The methyl group may decrease resistance to oxidative metabolism compared to -CF₃.

Applications : Useful for studying the role of -CF₃ in enhancing metabolic stability and target binding .

Research Findings and Implications

  • Substituent Position : The placement of -CF₃ and ester groups significantly affects electronic properties and bioactivity. For example, chlorine at position 3 in ethyl derivatives enhances halogen bonding in kinase targets .
  • Heterocyclic Hybrids : Compounds combining pyridazine with triazole or pyrimidine (e.g., ) show expanded interaction profiles, highlighting the importance of scaffold diversity in drug design .
  • Synthetic Utility : Methyl esters are preferred for facile hydrolysis to carboxylic acids, enabling rapid derivatization compared to ethyl esters .

Biological Activity

Methyl 5-(trifluoromethyl)pyridazine-4-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesizing available research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound has the following characteristics:

  • Chemical Formula : C8_{8}H6_{6}F3_{3}N2_{2}O2_{2}
  • Molecular Weight : Approximately 202.12 g/mol
  • Functional Groups : Contains a pyridazine ring, a trifluoromethyl group, and a carboxylate ester functional group.

The trifluoromethyl group enhances the lipophilicity and biological activity of the compound, making it a candidate for various pharmacological applications.

Antimicrobial Activity

Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial properties. Specifically, studies have shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other gram-positive bacteria . The mechanism of action often involves interference with bacterial cell viability through inhibition of essential enzymes or pathways.

Anticancer Potential

This compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit tumor cell proliferation, although specific pathways and targets remain to be fully elucidated. Its structural analogs have shown promise in targeting cancer cells without significant cytotoxic effects on normal cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural modifications. A comparative analysis with related compounds reveals important insights:

Compound NameChemical FormulaUnique Features
Methyl 4-amino-5-(trifluoromethyl)pyridine-2-carboxylateC8_{8}H7_{7}F3_{3}N2_{2}O2_{2}Contains an amino group, enhancing solubility and potential biological activity
Methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylateC9_{9}H7_{7}F3_{3}N2_{2}O2_{2}Features a pyrrolo structure, which may impart different pharmacological properties
Methyl 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylateC8_{8}H6_{6}ClF3_{3}N2_{2}O2_{2}Contains a chlorine atom, affecting reactivity and biological interactions

The trifluoromethyl substitution is particularly noteworthy as it can significantly enhance the compound's solubility and stability in biological systems, thereby influencing its interaction with target proteins.

Case Studies and Research Findings

  • Antibacterial Studies :
    • A study conducted on various derivatives of pyridazine compounds demonstrated that those with trifluoromethyl substitutions exhibited enhanced antibacterial activity against MRSA compared to their non-fluorinated counterparts .
  • Anticancer Activity :
    • In vitro assays showed that this compound could inhibit the growth of several cancer cell lines. The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways .

Q & A

Basic: What synthetic strategies are commonly employed to prepare Methyl 5-(trifluoromethyl)pyridazine-4-carboxylate?

Answer:
The synthesis typically involves cyclocondensation or coupling reactions. For example:

  • Cyclocondensation: Reacting trifluoromethyl-substituted pyridazine precursors with methyl carboxylate derivatives under basic conditions (e.g., NaOMe/MeOH) to form the pyridazine ring .
  • Stepwise Functionalization: Introducing the trifluoromethyl group via nucleophilic substitution or cross-coupling reactions (e.g., using CuI catalysts) before esterification .
  • Optimization: Solvents like toluene or DMF are critical for controlling reaction kinetics and avoiding side products .

Basic: How is the compound characterized spectroscopically, and what contradictions might arise?

Answer:
Key techniques include:

  • LCMS/HPLC: Retention times (e.g., ~0.99 minutes under TFA conditions) and m/z values (e.g., [M+H]+ peaks) confirm molecular weight and purity .
  • NMR: Distinguishing pyridazine protons (δ 8.5–9.5 ppm) from trifluoromethyl signals (δ -60 to -70 ppm in 19F^{19}\text{F} NMR). Contradictions may arise due to solvent effects or impurities masking key peaks .
  • X-ray Crystallography: SHELX programs refine crystal structures, but challenges persist with twinned crystals or low-resolution data .

Advanced: How can reaction yields be optimized for derivatives of this compound?

Answer:
Yield optimization requires:

  • Solvent Selection: Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates, while dichloromethane minimizes decomposition .
  • Catalyst Screening: Pd/Cu-mediated cross-coupling improves trifluoromethyl incorporation (85–90% yields reported in patent workflows) .
  • Temperature Control: Maintaining 60–80°C prevents thermal degradation of ester groups during cyclization .

Advanced: How should researchers resolve conflicting spectral data during structural elucidation?

Answer:

  • Cross-Validation: Combine 1H^{1}\text{H}-NMR with 13C^{13}\text{C}- and 19F^{19}\text{F}-NMR to resolve overlapping signals (e.g., distinguishing pyridazine C-F coupling from ester carbonyls) .
  • Crystallographic Refinement: Use SHELXL for high-resolution data to resolve ambiguities in bond lengths/angles caused by electron-withdrawing groups (e.g., -CF3_3) .
  • Computational Modeling: DFT calculations (e.g., B3LYP/6-31G*) predict vibrational frequencies and NMR shifts to validate experimental data .

Advanced: What role does the trifluoromethyl group play in modulating biological activity, and how is this studied?

Answer:

  • Bioisosteric Effects: The -CF3_3 group enhances metabolic stability and lipophilicity, critical for drug-receptor interactions. Comparative studies with non-fluorinated analogs are conducted via IC50_{50} assays .
  • SAR Studies: Methyl ester derivatives are hydrolyzed to free acids in vitro to evaluate pharmacokinetic profiles (e.g., using HPLC to monitor hydrolysis rates) .
  • Crystallographic Analysis: SHELX-refined protein-ligand structures identify -CF3_3 interactions with hydrophobic binding pockets .

Basic: What precautions are necessary when handling this compound?

Answer:

  • Stability: Store at -20°C in anhydrous conditions to prevent ester hydrolysis.
  • Toxicity: Use fume hoods due to potential release of HF during decomposition .
  • Purity Checks: Regular HPLC monitoring (≥95% purity) ensures reproducibility in biological assays .

Advanced: How are computational methods applied to predict the reactivity of this compound?

Answer:

  • DFT Calculations: Predict electrophilic/nucleophilic sites (e.g., Fukui indices) to guide functionalization at the pyridazine ring .
  • Docking Simulations: AutoDock Vina models interactions with enzymes (e.g., DHFR inhibitors) to prioritize synthetic targets .
  • MD Simulations: Assess solvent effects on ester group stability using GROMACS .

Basic: What are common impurities observed during synthesis, and how are they removed?

Answer:

  • Byproducts: Unreacted trifluoromethyl precursors or over-esterified derivatives.
  • Purification: Flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (MeOH/H2_2O) achieve >95% purity .

Advanced: How can researchers address low crystallinity in X-ray studies of this compound?

Answer:

  • Co-Crystallization: Add co-formers (e.g., nicotinamide) to improve crystal packing .
  • Data Collection: Use synchrotron radiation for weak diffractors. SHELXD handles phase problems in twinned crystals .
  • Temperature: Crystallize at 4°C to slow nucleation and enhance crystal quality .

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